

An In-Depth Technical Guide to 2,5-Difluoro-4-methoxybenzaldehyde

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Compound of Interest

Compound Name:	2,5-Difluoro-4-methoxybenzaldehyde
Cat. No.:	B1587805

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Abstract: **2,5-Difluoro-4-methoxybenzaldehyde** is a substituted aromatic aldehyde that serves as a critical building block in contemporary chemical synthesis. Its unique electronic properties, stemming from the interplay between the electron-withdrawing fluorine atoms and the electron-donating methoxy and aldehyde groups, make it a valuable precursor for a range of complex molecular targets. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, synthesis, and characterization. It is intended for researchers, chemists, and professionals in drug discovery and materials science who require a comprehensive understanding of this versatile reagent.

Core Molecular Structure and Physicochemical Properties

2,5-Difluoro-4-methoxybenzaldehyde is characterized by a benzene ring substituted with two fluorine atoms at positions 2 and 5, a methoxy group at position 4, and an aldehyde group at position 1. This specific arrangement of functional groups dictates its reactivity and utility in organic synthesis.

The molecular formula is $C_8H_6F_2O_2$.^[1] Its molecular weight is 172.13 g/mol .^{[1][2]} The fluorine atoms significantly influence the molecule's electrostatic potential and can engage in hydrogen bonding, which can be pivotal in designing molecules for biological targets.

Table 1: Physicochemical and Identification Data

Property	Value	Source(s)
Molecular Formula	C ₈ H ₆ F ₂ O ₂	[1] [2]
Molecular Weight	172.13 g/mol	[1] [2]
CAS Number	879093-08-0	[1] [3]
Appearance	White to off-white solid	[1]
Melting Point	97-100 °C	[1]
Boiling Point (Predicted)	232.8 ± 35.0 °C	[1]
Density (Predicted)	1.289 ± 0.06 g/cm ³	[1]
InChI Key	DCGKDDVUUMOTDH- UHFFFAOYSA-N	[4]
SMILES String	COC1=C(C=C(C(F)=C1)C=O) F	[4]

Synthesis and Mechanistic Considerations

The synthesis of substituted benzaldehydes like **2,5-Difluoro-4-methoxybenzaldehyde** often involves multi-step sequences starting from simpler aromatic precursors. A common strategy is the formylation of a correspondingly substituted anisole derivative. One of the most prevalent methods for introducing an aldehyde group onto an activated aromatic ring is the Vilsmeier-Haack reaction.

Causality in Synthesis: The choice of a formylation reaction like the Vilsmeier-Haack is dictated by the electronic nature of the precursor, 2,5-difluoroanisole. The methoxy group is an ortho-, para-director, activating the ring for electrophilic substitution. The Vilsmeier reagent (generated from a phosphoryl chloride and a formamide like DMF) is a mild electrophile, which is ideal for this type of transformation, minimizing side reactions that might occur with harsher electrophiles.

Experimental Protocol: Synthesis via Vilsmeier-Haack Formylation

This protocol is a representative method and should be adapted and optimized based on laboratory conditions.

Step 1: Generation of the Vilsmeier Reagent

- In a three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool phosphoryl chloride (POCl_3 , 1.1 eq) in an appropriate solvent (e.g., anhydrous Dichloromethane (DCM) or 1,2-dichloroethane (DCE)) to 0 °C in an ice bath.
- Slowly add N,N-Dimethylformamide (DMF, 1.2 eq) dropwise via the dropping funnel. The causality here is critical: slow addition is necessary to control the exothermic reaction.
- After the addition is complete, allow the mixture to stir at room temperature for approximately 30-60 minutes to ensure the complete formation of the electrophilic Vilsmeier reagent, $[(\text{CH}_3)_2\text{N}=\text{CHCl}]^+\text{Cl}^-$.

Step 2: Electrophilic Aromatic Substitution

- Dissolve the starting material, 2,5-difluoroanisole (1.0 eq), in the chosen anhydrous solvent.
- Add this solution to the freshly prepared Vilsmeier reagent.
- Heat the reaction mixture, typically to 60-80 °C, and monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The elevated temperature is required to overcome the activation energy for the electrophilic attack on the difluorinated aromatic ring.

Step 3: Hydrolysis and Work-up

- Once the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker of crushed ice. This step hydrolyzes the intermediate iminium salt to the final aldehyde product. This is a highly exothermic step and must be performed with caution.
- Neutralize the acidic solution with an aqueous base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), until the pH is approximately 7-8.
- Extract the product into an organic solvent (e.g., ethyl acetate or DCM).

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

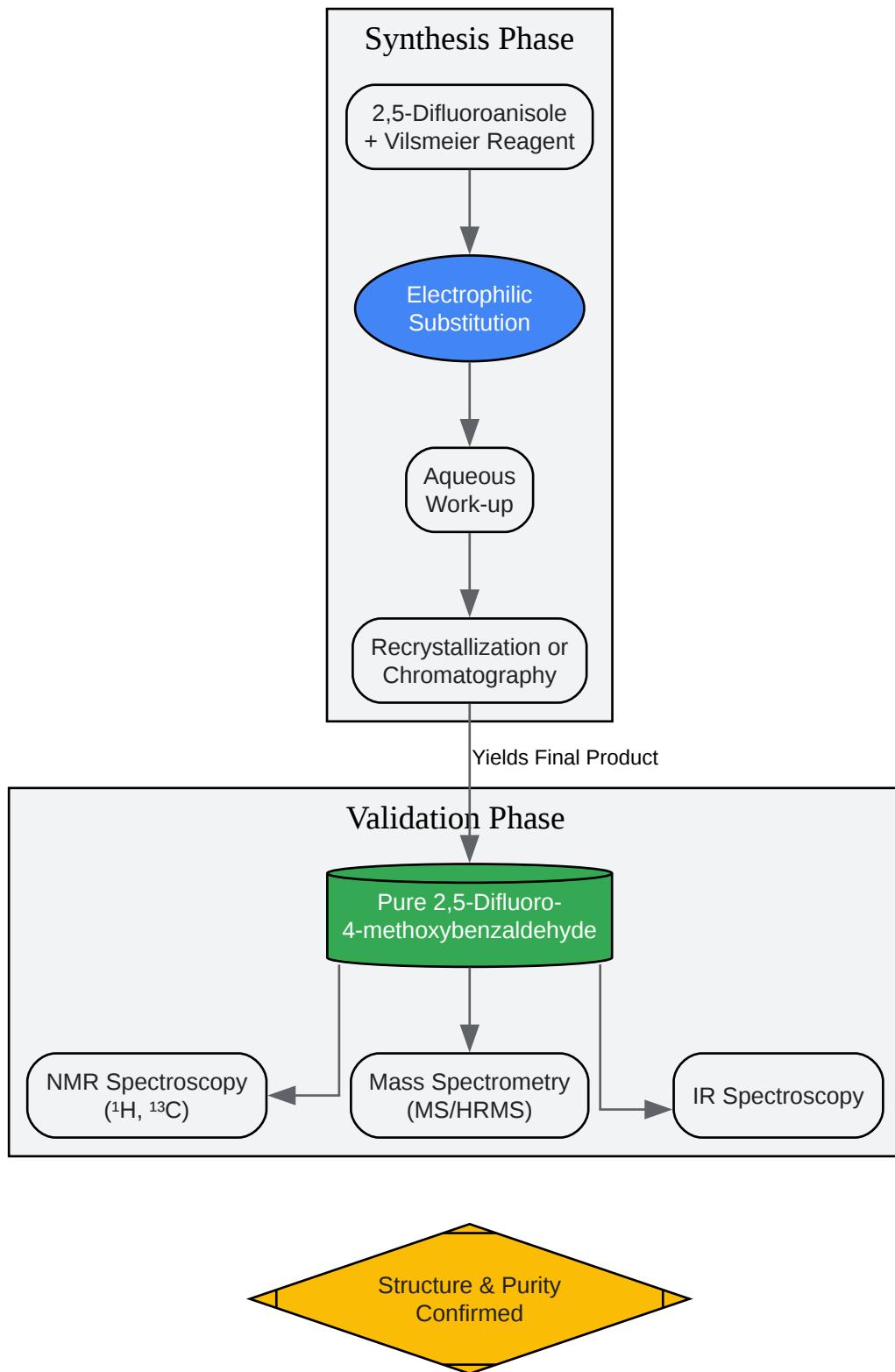
- The crude **2,5-Difluoro-4-methoxybenzaldehyde** is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Spectroscopic Validation and Structural Confirmation

Each synthesis must be a self-validating system. The identity and purity of the synthesized **2,5-Difluoro-4-methoxybenzaldehyde** are confirmed through a combination of spectroscopic methods.

- ^1H NMR (Proton Nuclear Magnetic Resonance): This technique confirms the presence and connectivity of hydrogen atoms. For this molecule, one would expect to see distinct signals for the aldehydic proton (highly deshielded, ~9.8-10.1 ppm), the two aromatic protons (with characteristic splitting patterns due to H-F and H-H coupling), and the methoxy protons (a singlet around 3.9-4.1 ppm).
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information about the carbon skeleton. Key signals include the aldehyde carbonyl carbon (~185-190 ppm), aromatic carbons directly attached to fluorine (showing large C-F coupling constants), and the methoxy carbon (~56 ppm).
- Mass Spectrometry (MS): This confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular formula ($\text{C}_8\text{H}_6\text{F}_2\text{O}_2$).^[1]
- Infrared (IR) Spectroscopy: This identifies the functional groups present. A strong carbonyl ($\text{C}=\text{O}$) stretch for the aldehyde is expected around $1690\text{-}1715\text{ cm}^{-1}$, and C-F stretches will be visible in the fingerprint region (typically $1000\text{-}1400\text{ cm}^{-1}$).

The diagram below illustrates a standard workflow for synthesizing and validating the final product.



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Caption: Synthesis and validation workflow for **2,5-Difluoro-4-methoxybenzaldehyde**.

Applications in Drug Discovery and Development

Substituted benzaldehydes are cornerstone intermediates in medicinal chemistry. The specific substitution pattern of **2,5-Difluoro-4-methoxybenzaldehyde** makes it a valuable precursor for creating novel pharmaceutical candidates.

- **Scaffold for Heterocyclic Synthesis:** The aldehyde group is a versatile handle for constructing various heterocyclic rings (e.g., pyrimidines, quinolines, imidazoles), which are prevalent motifs in active pharmaceutical ingredients (APIs).
- **Modulation of Physicochemical Properties:** The fluorine atoms are often incorporated into drug candidates to improve metabolic stability (by blocking sites of oxidative metabolism) and enhance binding affinity (through favorable electrostatic interactions). The methoxy group can also be used to tune lipophilicity and solubility.
- **Precursor for Bioactive Molecules:** While specific examples for this exact molecule are proprietary or in early stages, analogous fluorinated and methoxylated benzaldehydes are key in synthesizing compounds targeting a range of diseases, including cancer, inflammation, and infectious agents.^{[5][6]} The structural motifs derived from these building blocks are common in kinase inhibitors and GPCR modulators.

Safety and Handling

As a laboratory chemical, **2,5-Difluoro-4-methoxybenzaldehyde** requires careful handling.

- **Hazards:** It is classified as an irritant, causing skin and serious eye irritation.^[3] It may also cause respiratory irritation.^[3]
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1]
- Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

2,5-Difluoro-4-methoxybenzaldehyde is more than just a chemical compound; it is an enabling tool for innovation in chemical and pharmaceutical sciences. Its well-defined structure, predictable reactivity, and the strategic placement of its fluoro and methoxy substituents provide chemists with a powerful building block for constructing novel molecules with tailored properties. A thorough understanding of its synthesis, characterization, and safe handling is paramount for any researcher looking to leverage its potential in their scientific endeavors.

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